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molecular formula C8H8O3 B1219566 4-Hydroxy-3-methylbenzoic acid CAS No. 499-76-3

4-Hydroxy-3-methylbenzoic acid

Cat. No. B1219566
M. Wt: 152.15 g/mol
InChI Key: LTFHNKUKQYVHDX-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a solution of 4-hydroxy-3-methylbenzoic acid (10.00 g, 65.7 mmol) and DMF (100 μL) in MeOH (35 mL) was added dropwise thionyl chloride (4.8 mL, 65.7 mmol) at room temperature. The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was quenched with the addition of aqueous saturated sodium bicarbonate solution (50 mL), and methanol was removed under reduced pressure. The residue was extracted with EtOAc (3×50 mL) and dried over sodium sulfate, filtered and concentrated in vacuo to provide methyl 4-hydroxy-3-methyl-benzoate (10.53 g, 96%) as a light brown solid. ESI-MS m/z calc. 166.0. found 167.1 (M+1)+; Retention time: 1.09 minutes (3 min run).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[CH3:12]N(C=O)C.S(Cl)(Cl)=O>CO>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:12])=[O:7])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
100 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with the addition of aqueous saturated sodium bicarbonate solution (50 mL), and methanol
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.53 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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